(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole and oxazine rings, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-5-6-4-7-10(9-6)2-1-3-11-7/h4H,1-3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWFYWOSLWJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry
- PDE4 Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antitumor Activity : Studies have shown that certain analogs of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine demonstrate cytotoxic effects against various cancer cell lines. This opens avenues for developing new anticancer agents .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be pivotal in future therapeutic strategies .
Pharmacology
- Drug Development : The unique structural features of this compound make it a valuable scaffold for the development of novel drugs targeting various biological pathways .
- Bioavailability Studies : Ongoing research focuses on enhancing the bioavailability of this compound through various formulation techniques, which is critical for its efficacy in clinical settings .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on PDE4 Inhibition | Demonstrated significant reduction in inflammatory markers | Potential treatment for asthma and COPD |
| Antitumor Activity Assessment | Showed cytotoxic effects on multiple cancer cell lines | Development of new anticancer therapies |
| Neuroprotection Research | Indicated protective effects on neuronal cells | Possible treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine stands out due to its specific combination of pyrazole and oxazine rings, which imparts unique chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and development .
Biological Activity
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine is a compound of significant interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines. Its chemical formula is , and it has been characterized by various analytical methods including NMR and mass spectrometry. The structure includes a pyrazole ring fused with an oxazine moiety, contributing to its unique biological properties.
Research indicates that this compound exhibits its effects primarily through the inhibition of certain phosphodiesterases (PDEs), particularly PDE4B. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes such as inflammation and neuroprotection .
Pharmacological Effects
The compound has demonstrated several pharmacological effects:
- Neuroprotective Effects : Similar compounds have shown neuroprotective capabilities against oxidative stress and ischemic injury. For instance, derivatives like 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine have been reported to enhance antioxidant defenses and reduce blood-brain barrier permeability in ischemic models .
- Anti-inflammatory Activity : By modulating cAMP levels through PDE inhibition, the compound may also exert anti-inflammatory effects. Increased cAMP can lead to the downregulation of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroprotection in Stroke Models : A study highlighted that similar pyrazolo compounds significantly reduced infarct size and neurological deficits in animal models following stroke. They improved sensorimotor functions and spatial memory as assessed by behavioral tests like the Morris water maze .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that pyrazolo derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar structures induced apoptosis in breast cancer cells by activating caspases and modulating autophagy pathways .
- PDE Inhibition Studies : The inhibition potency against PDE4B was quantified in various studies, showing IC50 values indicating strong inhibitory effects comparable to existing therapeutic agents. This suggests a potential for developing new treatments for conditions like asthma or COPD where PDE4 inhibition is beneficial .
Comparative Analysis of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
